molecular formula C20H32ClN5O2 B13738204 1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride CAS No. 17817-85-5

1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride

Cat. No.: B13738204
CAS No.: 17817-85-5
M. Wt: 410.0 g/mol
InChI Key: ZOVGGGKAWWQJOC-UHFFFAOYSA-N
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Description

1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride is a complex organic compound with a unique structure that includes a benzimidazole core, a nitro group, and a piperidinoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include nitration, alkylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The piperidinoethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups to the benzimidazole core.

Scientific Research Applications

1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

17817-85-5

Molecular Formula

C20H32ClN5O2

Molecular Weight

410.0 g/mol

IUPAC Name

N,N-diethyl-2-[5-nitro-2-(2-piperidin-1-ium-1-ylethyl)benzimidazol-1-yl]ethanamine;chloride

InChI

InChI=1S/C20H31N5O2.ClH/c1-3-22(4-2)14-15-24-19-9-8-17(25(26)27)16-18(19)21-20(24)10-13-23-11-6-5-7-12-23;/h8-9,16H,3-7,10-15H2,1-2H3;1H

InChI Key

ZOVGGGKAWWQJOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

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